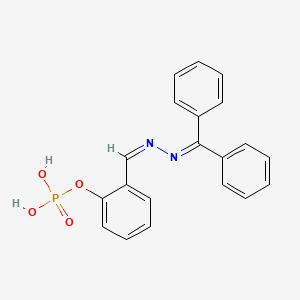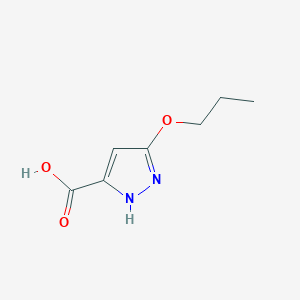
3,3-Difluoro-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3,3-difluoropropanoic acid is a chiral amino acid derivative characterized by the presence of two fluorine atoms on the beta carbon This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,3-difluoropropanoic acid typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a glycine Schiff base with a difluoromethylating agent under basic conditions. The reaction proceeds through the formation of a chiral Ni(II) complex, which is then hydrolyzed to yield the target compound .
Industrial Production Methods: Industrial production of (S)-2-Amino-3,3-difluoropropanoic acid may involve large-scale asymmetric synthesis using recyclable chiral auxiliaries. The process is optimized to ensure high yield and enantiomeric purity, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids with different functional groups.
Applications De Recherche Scientifique
(S)-2-Amino-3,3-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by altering the electronic properties of the molecule. This compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparaison Avec Des Composés Similaires
- (S)-2-Amino-4,4,4-trifluorobutanoic acid
- (S)-2-Amino-3-fluoropropanoic acid
- (S)-2-Amino-2,2-difluoropropanoic acid
Comparison:
- Uniqueness: (S)-2-Amino-3,3-difluoropropanoic acid is unique due to the specific positioning of the fluorine atoms on the beta carbon, which significantly influences its chemical and biological properties.
- Differences: Compared to (S)-2-Amino-4,4,4-trifluorobutanoic acid, the difluoropropanoic acid has fewer fluorine atoms, which may result in different metabolic stability and reactivity. The positioning of fluorine atoms also differentiates it from (S)-2-Amino-3-fluoropropanoic acid and (S)-2-Amino-2,2-difluoropropanoic acid, affecting its interaction with biological targets.
Propriétés
Formule moléculaire |
C3H5F2NO2 |
|---|---|
Poids moléculaire |
125.07 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m1/s1 |
Clé InChI |
RDWIWGLYYQZMFQ-PVQJCKRUSA-N |
SMILES isomérique |
[C@@H](C(F)F)(C(=O)O)N |
SMILES canonique |
C(C(F)F)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)


![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)


